(4-Methylphenyl)[2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]methanone
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Overview
Description
(4-Methylphenyl)[2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]methanone is a complex organic compound with a unique structure that combines elements of pyrazole, benzoxazine, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylphenyl)[2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization and functionalization reactions to form the final product. Common reagents used in these reactions include aromatic aldehydes, hydrazines, and phenols, under conditions such as refluxing in organic solvents and the use of catalysts like acids or bases.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(4-Methylphenyl)[2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (4-Methylphenyl)[2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]methanone is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties. Its interactions with biological macromolecules could provide insights into new therapeutic targets.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its structural features might be optimized to enhance its pharmacological properties and reduce potential side effects.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its potential stability and reactivity.
Mechanism of Action
The mechanism of action of (4-Methylphenyl)[2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(4-Methylphenyl)[2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]methanone: shares similarities with other pyrazole and benzoxazine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical reactivity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C25H22N2O2 |
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Molecular Weight |
382.5 g/mol |
IUPAC Name |
(4-methylphenyl)-[2-(4-methylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl]methanone |
InChI |
InChI=1S/C25H22N2O2/c1-16-7-11-18(12-8-16)21-15-22-20-5-3-4-6-23(20)29-25(27(22)26-21)24(28)19-13-9-17(2)10-14-19/h3-14,22,25H,15H2,1-2H3 |
InChI Key |
POAOKVLBUMZPNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(C2)C4=CC=CC=C4OC3C(=O)C5=CC=C(C=C5)C |
Origin of Product |
United States |
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